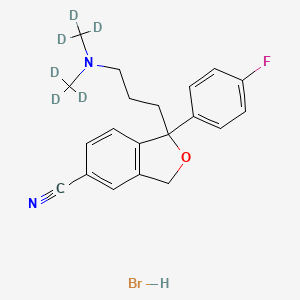

Citalopram-D6 Hydrobromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2119948-08-0 |

|---|---|

Molecular Formula |

C20H22BrFN2O |

Molecular Weight |

411.3 g/mol |

IUPAC Name |

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide |

InChI |

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i1D3,2D3; |

InChI Key |

WIHMBLDNRMIGDW-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].Br |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |

Origin of Product |

United States |

Synthesis and Isotopic Incorporation Strategies of Citalopram D6 Hydrobromide

General Principles of Deuteration in Pharmaceutical Synthesis

Deuteration in pharmaceutical synthesis involves the selective replacement of hydrogen atoms with deuterium (B1214612). musechem.com This substitution can significantly impact a drug's metabolic stability and pharmacokinetic properties due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon than hydrogen. musechem.comchem-station.com This increased bond strength can slow down metabolic processes that involve the cleavage of that particular C-H bond. nih.gov

Several strategies are employed for introducing deuterium into organic molecules:

Hydrogen Isotope Exchange (HIE): This is a common and efficient method for site-selective deuteration. snnu.edu.cn It involves the direct replacement of a hydrogen atom with a deuterium atom, often catalyzed by metals like iridium or ruthenium. musechem.com HIE is particularly useful for late-stage functionalization, allowing for the introduction of deuterium into complex molecules without altering their core structure. acs.org

Use of Deuterated Reagents: This approach involves incorporating deuterium by using deuterated starting materials or reagents in a synthetic sequence. snnu.edu.cnsmolecule.com For instance, deuterated solvents like D2O can be used, or specific functional groups can be introduced using deuterated precursors. researchgate.net

Reduction of Unsaturated or Halogenated Intermediates: Deuterium can be introduced by reducing double bonds, triple bonds, or carbon-halogen bonds using deuterium gas (D2) or metal deuterides. snnu.edu.cnnih.gov

The choice of deuteration method depends on the target molecule's structure, the desired position of the deuterium label, and the required level of isotopic purity. d-nb.info

Synthetic Pathways for Deuterated Citalopram (B1669093) and its Hydrobromide Salt

The synthesis of Citalopram-D6 hydrobromide involves the specific incorporation of six deuterium atoms into the citalopram molecule. The chemical name for Citalopram-D6 is 1-(3-(Bis(methyl-d3)amino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. synzeal.com This indicates that the six deuterium atoms are located on the two methyl groups of the dimethylamino propyl side chain. synzeal.com

A plausible synthetic route for Citalopram-D6 would involve the use of deuterated reagents in the final steps of the citalopram synthesis. A general synthesis of citalopram involves the reaction of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934) with a 3-(dimethylamino)propyl halide. google.com To produce Citalopram-D6, a deuterated version of the alkylating agent, such as 3-(bis(methyl-d3)amino)propyl halide, would be used.

The final step in the preparation of this compound is the conversion of the free base form of Citalopram-D6 into its hydrobromide salt. This is typically achieved by treating the free base, often dissolved in a suitable organic solvent like isopropanol, with hydrobromic acid. google.comwustl.edu The resulting salt can then be purified by recrystallization. google.com

A general procedure for salt formation involves dissolving the free base in a minimal amount of an appropriate solvent and then adding the acid. wustl.edu The salt then precipitates out of the solution and can be collected by filtration. wustl.edu

Characterization of Isotopic Purity and Labeling Efficiency

Ensuring high isotopic purity is crucial for deuterated compounds used as internal standards. rsc.orgrsc.org The presence of undeuterated or partially deuterated species can interfere with analytical measurements. d-nb.info Several analytical techniques are employed to characterize the isotopic purity and labeling efficiency of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary tool for determining isotopic purity. rsc.orgnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules with different numbers of deuterium atoms) can be determined. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are powerful techniques for confirming the position of the deuterium labels and quantifying the isotopic enrichment. rsc.orgrsc.org ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction of signals corresponding to the replaced protons. nih.gov A combination of ¹H and ²H NMR can provide a more accurate determination of isotopic abundance. nih.gov

The table below summarizes the key analytical techniques and their roles in characterizing this compound.

| Analytical Technique | Purpose | Key Findings from Analysis |

| High-Resolution Mass Spectrometry (HRMS) | Determines isotopic distribution and purity. | Provides the relative abundance of Citalopram-D0 to Citalopram-D6, allowing for the calculation of overall isotopic enrichment. nih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the deuterated compound from impurities and provides mass information. | Confirms the molecular weight of Citalopram-D6 and helps in quantifying it in complex mixtures. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | An alternative to LC-MS for volatile compounds, providing separation and mass data. | Used for the quantification of citalopram and its deuterated analogues in various samples. nih.gov |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Confirms the location of deuterium incorporation by observing the absence of proton signals. | Verifies that the deuterium atoms are specifically on the N-dimethyl groups. wustl.edu |

| Deuterium Nuclear Magnetic Resonance (²H NMR) | Directly observes the deuterium signals, confirming their presence and location. | Provides direct evidence of deuterium incorporation and can be used for quantitative analysis. nih.gov |

By employing these analytical methods, the isotopic purity of this compound can be accurately determined, ensuring its suitability for its intended applications in pharmaceutical research and analysis.

Advanced Analytical Methodologies Utilizing Citalopram D6 Hydrobromide

Spectroscopic Analysis for Compound Characterization and Quantification

Spectroscopic techniques are fundamental in the analysis of Citalopram-D6 Hydrobromide, enabling both its identification and the determination of its concentration. These methods rely on the interaction of the compound with electromagnetic radiation.

Ultraviolet-Visible Spectrophotometry Applications

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of citalopram (B1669093) hydrobromide in various forms. nih.govymerdigital.com The method is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum. ymerdigital.com Studies have shown that Citalopram Hydrobromide in methanol (B129727) exhibits a maximum absorbance (λmax) at approximately 240 nm. nih.govresearchgate.net This characteristic absorption allows for the development of simple and rapid analytical methods.

The linearity of the method, which is crucial for quantitative analysis, has been established in concentration ranges such as 5-40 µg/ml and 4-40 µg/mL. nih.govresearchgate.net The molar absorptivity, a measure of how strongly the compound absorbs light, has been reported to be around 1.4x10^4 L mol-1 cm-1. nih.gov The robustness of UV-Vis spectrophotometric methods has been demonstrated by their accuracy and precision in determining citalopram hydrobromide in bulk drug and tablet dosage forms. ymerdigital.com

Charge Transfer Reaction Spectrophotometry Methodologies

Charge transfer reaction spectrophotometry presents a sensitive and often extraction-free method for the determination of citalopram hydrobromide. nih.govwho.int This technique involves the reaction of citalopram, which acts as an n-electron donor, with a π-acceptor to form a highly colored charge-transfer complex. nih.govresearchgate.net The intensity of the color, which is measured spectrophotometrically, is proportional to the concentration of the drug.

Several π-acceptors have been utilized in these methodologies. One common reagent is chloranil (B122849), which reacts with citalopram to form a complex with a maximum absorption at 550 nm in methanol. nih.govwho.intresearchgate.net Another acceptor, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), forms a colored species with citalopram that absorbs maximally at 590 nm. nih.gov Additionally, 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) has been used, resulting in a complex with a maximum absorbance at 570 nm. researchgate.net The formation of a blue-colored chromogen with Folin-Ciocalteu reagent in an alkaline medium, absorbing at 730 nm, has also been described. researchgate.net

These methods have been optimized by studying various experimental conditions such as reaction time and temperature. nih.govresearchgate.net They have been shown to be linear over specific concentration ranges, for instance, 1-25 µg/ml with chloranil and 10-250 µg/ml with DDQ. nih.govwho.int

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become an indispensable tool for the analysis of Citalopram, often in conjunction with chromatographic separation techniques. This compound is frequently employed as an internal standard in these methods to ensure accuracy and precision. cuny.edufda.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective technique for the quantification of citalopram in various biological matrices. longdom.org This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by tandem mass spectrometry.

The development of a robust LC-MS/MS method involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often involves protein precipitation to remove interferences from the biological matrix. longdom.orgresearchgate.net

Chromatographic separation is typically achieved using a C18 column, such as a Gemini® C18 or a Hypersil Gold C18 column. researchgate.netnih.gov The mobile phase usually consists of a mixture of an aqueous solution containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.govnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the analyte from other components in the sample. researchgate.net The flow rate and total run time are optimized to ensure good peak shape and resolution within a reasonable analysis time. researchgate.net

For highly selective and sensitive detection, the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. researchgate.net In this mode, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process significantly reduces background noise and enhances the specificity of the analysis.

For citalopram, a common precursor ion is m/z 325.3 or 325.1. researchgate.netnih.gov The fragmentation of this precursor ion leads to several product ions, with m/z 109.0 and m/z 262.0 being frequently monitored transitions. researchgate.netnih.gov For the internal standard, Citalopram-D6, the precursor ion is m/z 331.3, and a common product ion is m/z 109.0. nih.gov The selection of at least two MRM transitions for each analyte is a common practice to ensure reliable identification and quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more common for large, non-volatile molecules, GC-MS remains a powerful technique for the analysis of volatile or semi-volatile compounds. This compound is also suitable for use as an internal standard in GC-MS applications, particularly in forensic toxicology and urine drug testing. cerilliant.comsigmaaldrich.comsigmaaldrich.com For GC-MS analysis, citalopram and its internal standard may require derivatization to increase their volatility and thermal stability, ensuring good chromatographic peak shape and sensitivity. The deuterated standard corrects for variability in the derivatization reaction and injection process, ensuring quantitative accuracy. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Distribution Studies

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is an advanced technique used to visualize the spatial distribution of drugs, metabolites, and endogenous molecules within tissue sections. nih.gov In this application, this compound can be used as an internal standard to enable quantitative imaging. acs.orgnih.gov

In a typical MALDI-MSI workflow, the internal standard solution is sprayed uniformly over the tissue section before the application of the MALDI matrix. acs.org During the analysis, the laser rasters across the tissue, desorbing and ionizing molecules at each point. By comparing the ion intensity of the drug (citalopram) to that of the internal standard (Citalopram-D6) at each pixel, a quantitative map of the drug's distribution in the tissue can be generated. nih.gov This provides invaluable information in pharmaceutical research, helping to understand how a drug distributes into target organs like the brain. acs.orgnih.gov A study on citalopram distribution in the brain successfully used Citalopram-d6 as an internal standard for quantitative MALDI-MSI. acs.org

Chromatographic Separation Techniques

The separation of citalopram from its metabolites and other endogenous components is a critical step before detection by mass spectrometry or other detectors. High-performance and ultra-performance liquid chromatography are the predominant techniques used.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. researchgate.net For the analysis of citalopram, reversed-phase HPLC is most common, typically employing a C8 or C18 stationary phase. scielo.brrjptonline.org The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium acetate or phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. researchgate.netrjptonline.org The use of this compound as an internal standard in HPLC-UV or HPLC-MS methods significantly improves the accuracy and reliability of quantification. avantorsciences.com Method development often focuses on optimizing the mobile phase composition, pH, and column type to achieve a short analysis time while ensuring baseline separation of citalopram from potential impurities and metabolites. scielo.brresearchgate.net For instance, one method utilized an Agilent Eclipse XDB C18 column with an acetate buffer and acetonitrile mobile phase, achieving a retention time for citalopram of just 3.727 minutes. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High Performance Liquid Chromatography (UHPLC), utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures than traditional HPLC systems. This results in significant improvements in analytical performance.

The primary advantages of UPLC in the analysis of citalopram are:

Enhanced Resolution: The higher efficiency of UPLC columns provides sharper and narrower peaks, leading to better separation of citalopram from its metabolites (like desmethylcitalopram) and other closely related compounds. ntnu.noresearchgate.net

Increased Speed: The use of smaller particles allows for higher flow rates without sacrificing resolution, leading to much shorter run times compared to conventional HPLC. This high-throughput capability is particularly valuable in clinical laboratories that process a large number of samples. ntnu.no

Improved Sensitivity: The narrower peaks from UPLC systems result in a greater peak height for a given concentration, which can lead to lower limits of detection and quantification.

In the context of therapeutic drug monitoring or pharmacokinetic studies, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) and using this compound as an internal standard represents a state-of-the-art approach for the rapid, sensitive, and accurate quantification of citalopram. ntnu.no

Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution

Citalopram is a chiral compound, with the S-(+)-enantiomer (escitalopram) possessing the primary therapeutic activity. Consequently, the ability to separate and quantify the individual enantiomers is critical. Supercritical Fluid Chromatography (SFC), particularly when coupled with tandem mass spectrometry (MS/MS), has emerged as a powerful technique for this purpose, offering faster separations and reduced organic solvent consumption compared to traditional high-performance liquid chromatography (HPLC). ntnu.no

In a typical Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC-MS/MS) method, Citalopram-D6 is used as an internal standard to quantify R- and S-citalopram in serum or plasma. nih.govresearchgate.net The separation is achieved on a chiral stationary phase, such as a polysaccharide-based column. ntnu.nonih.gov The mobile phase consists primarily of supercritical carbon dioxide (CO2), which is non-toxic and non-flammable, and a small percentage of an organic modifier, often a blend of methanol and acetonitrile containing an additive like ammonium acetate to improve ionization efficiency. nih.govresearchgate.netnih.gov

Research has shown that parameters like temperature and pressure significantly affect the separation. nih.gov For instance, one study achieved optimal separation of citalopram enantiomers on a Chiralpak AD column using 10% 2-propanol as a modifier with 0.1% diethylamine. nih.gov Another validated UHPSFC-MS/MS method reported a rapid 4-minute run time for the enantiomeric separation and quantification of citalopram in serum, demonstrating the technique's suitability for high-throughput analysis. nih.govresearchgate.net The use of S-citalopram-d6 as the internal standard in this method ensured high accuracy, with recoveries between 81-91% and matrix effects corrected to near 100%. nih.govresearchgate.net

Table 1: Example Parameters for Enantiomeric Separation of Citalopram by UHPSFC-MS/MS

| Parameter | Condition | Reference |

|---|---|---|

| Column | UPC² Trefoil CEL2 | nih.gov |

| Mobile Phase | CO2 and Methanol/Acetonitrile (70:30, v/v) with 10mM Ammonium Acetate | nih.gov |

| Run Time | 4 minutes | nih.gov |

| Internal Standard | S-Citalopram-d6 | ntnu.noresearchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Recovery | 81-91% | nih.gov |

Sample Preparation Strategies for Complex Biological and Environmental Matrices

The extraction of citalopram from complex samples like plasma, serum, whole blood, or urine is a critical step before instrumental analysis. rcaap.pt this compound is typically added to the sample at the beginning of the preparation process to mimic the behavior of the unlabeled analyte and correct for any losses during extraction and cleanup. nih.govdiva-portal.org

Protein precipitation (PPT) is a straightforward and widely used method for sample preparation in biological matrices. rcaap.pt It involves adding a solvent, such as acetonitrile or methanol, to a plasma or serum sample. nih.govnih.gov This denatures and precipitates the abundant proteins, which can then be removed by centrifugation. The supernatant, containing citalopram and the Citalopram-D6 internal standard, is then typically injected into the analytical instrument. nih.gov

Several validated methods utilize PPT for citalopram analysis. For example, a simple and rapid LC-MS/MS method for determining citalopram in human plasma uses acetonitrile for protein precipitation. nih.govresearchgate.net Another study quantifying citalopram in mice plasma also employed PPT with methanol. researchgate.netlongdom.org In a high-throughput method for 23 antidepressants, Citalopram-d6 was used as the internal standard for escitalopram, and the sample preparation involved adding acetonitrile to the serum, followed by vortexing and centrifugation. nih.gov While fast and simple, PPT may result in less clean extracts compared to other techniques, potentially leading to matrix effects in the mass spectrometer.

Solid-Phase Extraction (SPE) is a more selective sample preparation technique that yields cleaner extracts than PPT. rcaap.pt It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

For citalopram analysis, various SPE sorbents are used, including reversed-phase (e.g., C8, C18) and mixed-mode cation exchange cartridges. rcaap.ptfabad.org.trpharmgkb.org A validated method for the simultaneous determination of citalopram and its metabolites in plasma and whole blood utilized C8 non-endcapped columns for SPE. pharmgkb.org Another study developed a two-step approach for stereoselective quantification, involving an initial protein precipitation followed by SPE for further cleanup before LC-MS/MS analysis. sonar.ch The choice of sorbent, washing solutions, and elution solvent is optimized to maximize the recovery of citalopram and Citalopram-D6 while minimizing matrix components. researchgate.net For instance, a protocol might involve conditioning a C18 cartridge, loading the acidified sample, washing with an aqueous solution, and finally eluting citalopram with methanol or an acetonitrile-based solvent. fabad.org.tr

Table 2: General Steps in a Solid-Phase Extraction (SPE) Protocol for Citalopram

| Step | Description | Common Reagents |

|---|---|---|

| 1. Internal Standard Spiking | Citalopram-D6 is added to the biological sample. | Citalopram-D6 solution |

| 2. Cartridge Conditioning | The SPE sorbent is activated with an organic solvent, followed by an aqueous solution. | Methanol, Water/Buffer |

| 3. Sample Loading | The pre-treated sample is passed through the cartridge. | Plasma, Serum, Urine |

| 4. Washing | Interfering compounds are washed from the cartridge. | Water, mild organic/aqueous mix |

| 5. Elution | The analyte and internal standard are eluted from the sorbent. | Methanol, Acetonitrile |

| 6. Evaporation & Reconstitution | The eluate is evaporated and the residue is redissolved in the mobile phase. | Mobile phase |

Micro-Solid-Phase Extraction (µ-SPE) represents a miniaturization of conventional SPE, offering advantages such as reduced consumption of sample and organic solvents, and compatibility with small sample volumes. rcaap.pt Dispersive-µ-SPE (D-µ-SPE) is a variant where the sorbent is dispersed directly into the sample solution, maximizing the interaction surface area. nih.gov

One study reported the use of D-µ-SPE with a Fe3O4@polypyrrole nanocomposite sorbent for the extraction of citalopram from plasma and urine samples, achieving low limits of detection (0.6 ng/mL in plasma). rcaap.pt Another approach used a molybdenum-based coordination polymer as a robust sorbent for the D-µ-SPE of several antidepressants from human plasma, with recoveries between 94.9% and 102%. nih.govresearchgate.net Another novel µ-SPE technique is stir bar sorptive extraction (SBSE), where the sorbent is coated onto a magnetic stir bar. A method using a tailor-made chiral imprinted polymer on a stir bar was developed for the enantioselective extraction of S-citalopram and its metabolites from urine, using deuterated S-citalopram-d6 as the internal standard. nih.gov

Turbulent Flow Chromatography (TFC) is a high-throughput, online sample cleanup technique that automates the extraction process by directly injecting biological samples like serum or plasma into the system. nih.govnih.gov It utilizes a specialized TFC column and high flow rates to create a turbulent flow path. Large molecules, such as proteins, are not retained and are sent to waste, while smaller molecules like citalopram and the Citalopram-D6 internal standard are trapped. researchgate.net These trapped analytes are then eluted from the TFC column onto a conventional analytical column for separation and subsequent detection by MS/MS. nih.gov

A TFC-MS/MS method has been developed for the simultaneous quantification of citalopram and other antidepressants in serum. nih.govresearchgate.net The method involves an initial protein precipitation step before injection onto the TFC system for online solid-phase extraction. nih.gov This automated approach significantly reduces manual sample handling, increases throughput, and maintains high precision and accuracy, making it ideal for clinical settings requiring rapid analysis of a large number of samples. nih.gov

Applications of Citalopram D6 Hydrobromide in Preclinical and Basic Science Research

Role as an Internal Standard in Bioanalytical Quantification

In quantitative bioanalysis, an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality controls. The IS helps to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. Stable isotope-labeled (SIL) internal standards, such as Citalopram-D6 Hydrobromide, are considered the gold standard for quantitative mass spectrometry-based assays. scispace.com Because Citalopram-D6 is chemically identical to the non-labeled analyte (Citalopram), it co-elutes chromatographically and exhibits the same ionization efficiency and extraction recovery, mitigating variability and enhancing data reliability. scispace.com

Citalopram (B1669093) is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4, into active metabolites such as Desmethylcitalopram (DCIT) and didesmethylcitalopram. nih.govfabad.org.trdrugbank.com Accurate quantification of both the parent drug and its metabolites in biological matrices (e.g., plasma, serum, saliva, hair) is crucial for research. nih.govnih.gov

This compound is frequently used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the simultaneous quantification of Citalopram and Desmethylcitalopram. nih.gov By adding a known concentration of Citalopram-D6 to each research sample, analysts can accurately determine the concentrations of both the parent drug and its metabolites. The ratio of the analyte's mass spectrometry signal to the internal standard's signal is used for quantification, which corrects for potential inconsistencies during the analytical process. This approach is fundamental in preclinical studies investigating drug metabolism and disposition.

The use of a deuterated standard like Citalopram-D6 is critical for the comprehensive validation of bioanalytical methods according to regulatory guidelines. ymerdigital.com Method validation ensures that the analytical procedure is accurate, precise, and reproducible for its intended purpose. jocpr.comjocpr.comscholarsresearchlibrary.com Key validation parameters assessed using a SIL internal standard include:

Linearity: Establishing a proportional relationship between the instrument response and the known concentration of the analyte over a specific range. ymerdigital.comjocpr.com

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing quality control samples with known concentrations. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. ymerdigital.comresearchgate.net This includes intra-assay (within a single run) and inter-assay (between different runs) precision. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.govnih.gov

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. jocpr.com

Recovery: The efficiency of the extraction process in removing the analyte from the biological matrix.

The stable isotopic nature of Citalopram-D6 ensures that it behaves almost identically to the analyte throughout the analytical process, leading to more accurate and precise validation results compared to using a structural analogue as an internal standard. scispace.com

| Parameter | Typical Specification/Finding |

|---|---|

| Linearity Range | 1.0 - 230 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

Data synthesized from representative values found in bioanalytical literature. nih.govnih.gov

Therapeutic Drug Monitoring (TDM) involves measuring drug concentrations in a patient's bloodstream to individualize dosing, optimize therapeutic outcomes, and minimize adverse effects. nih.govresearchgate.net While routine TDM for SSRIs is not standard practice, it has gained relevance in research settings, especially for specific populations like the elderly or in cases of non-response or drug-drug interactions. nih.govjwatch.orgfrontiersin.org

Research into the concentration-response relationship for Citalopram relies on robust analytical methods to generate reliable data. nih.govnih.gov The use of Citalopram-D6 as an internal standard in LC-MS/MS assays is integral to TDM research methodologies. It allows for the high-throughput, accurate, and precise measurement of Citalopram plasma concentrations from patient samples, providing the high-quality data needed to investigate correlations between drug exposure and clinical efficacy or safety. nih.govfrontiersin.org

Investigations Utilizing Stable Isotope Labeling Kinetics (SILK)

While Citalopram-D6 itself is primarily used as an internal standard for quantification, the broader field of stable isotope research includes advanced techniques like Stable Isotope Labeling Kinetics (SILK). This methodology is used to study the dynamics of endogenous molecules within a biological system.

The SILK technique is a powerful research tool used to measure the turnover (synthesis and clearance rates) of proteins and other biomolecules directly in vivo. wustl.eduucl.ac.uk The method involves administering a non-radioactive, stable isotope-labeled precursor, typically an amino acid like 13C6-Leucine. ukisotope.com This labeled precursor is incorporated into newly synthesized proteins. wustl.edu By collecting biological samples (such as cerebrospinal fluid or plasma) over time and using mass spectrometry to measure the rate of incorporation of the label into a specific protein of interest, researchers can calculate its production and clearance rates. wustl.eduukisotope.com

SILK has been instrumental in neuroscience research, providing critical insights into the pathophysiology of neurodegenerative diseases by measuring the kinetics of key proteins like amyloid-beta and tau in Alzheimer's disease. wustl.edunih.gov Although Citalopram-D6 is not the labeling agent in these studies, SILK represents a sophisticated use of stable isotope technology to understand the dynamic processes in the central nervous system, the same environment where drugs like Citalopram exert their effects. This provides a deeper understanding of the biological context in which such drugs operate.

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a drug like Citalopram is essential for preclinical research and development. Citalopram has a bioavailability of about 80% and a mean terminal half-life of approximately 35 hours. drugbank.comfda.gov

Accurate determination of these and other PK parameters requires precise measurement of the drug's concentration in biological fluids over time. The use of Citalopram-D6 as an internal standard is fundamental to these studies. By ensuring the accuracy of the concentration-time data, it allows for the reliable characterization of a compound's dynamics in research models. This precise data is used to build PK models that can predict drug behavior and inform further research.

| Pharmacokinetic Parameter | Reported Value |

|---|---|

| Bioavailability | ~80% |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours |

| Terminal Half-life (t½) | ~35 hours |

| Volume of Distribution (Vd) | ~12 L/kg |

| Plasma Protein Binding | ~80% |

| Primary Metabolizing Enzymes | CYP2C19, CYP3A4 |

Data compiled from pharmacokinetic studies. drugbank.comfda.gov

In Vitro and In Vivo Metabolism Studies

The metabolism of citalopram is well-characterized and primarily occurs in the liver through the action of cytochrome P450 (CYP) enzymes. The main metabolic pathways involve N-demethylation to its principal metabolite, desmethylcitalopram (DCT), and further demethylation to didesmethylcitalopram (DDCT). Other identified metabolites include citalopram-N-oxide and a deaminated propionic acid derivative. The key enzymes responsible for the initial N-demethylation are CYP2C19 and CYP3A4, with a minor contribution from CYP2D6. CYP2D6 is also involved in the subsequent N-demethylation of DCT to DDCT. nih.govnih.govnih.govfda.govdrugbank.com

In preclinical research, this compound is instrumental in elucidating the specific contributions of these enzymatic pathways. By using the deuterated form as an internal standard in quantitative assays, researchers can accurately measure the formation of non-deuterated metabolites from the parent drug, citalopram. This is crucial for in vitro studies using human liver microsomes or recombinant CYP enzymes to pinpoint the activity of each specific enzyme in the metabolic cascade.

In vivo studies in animal models also benefit from the use of this compound. When co-administered with non-deuterated citalopram, the deuterated analog allows for precise pharmacokinetic modeling and the determination of metabolic clearance rates. The distinct mass difference between the deuterated and non-deuterated forms enables clear differentiation by mass spectrometry, facilitating the analysis of complex biological samples.

The metabolic profile of citalopram can be influenced by genetic polymorphisms of the metabolizing enzymes, particularly CYP2C19. nih.govmdpi.com Individuals who are poor metabolizers of CYP2C19 may have altered clearance of citalopram. nih.govfrontiersin.org Studies utilizing this compound can help in phenotyping studies to better understand these genetic influences on drug metabolism.

Table 1: Key Cytochrome P450 Enzymes in Citalopram Metabolism

| Enzyme | Primary Role |

| CYP2C19 | Major enzyme in the N-demethylation to DCT |

| CYP3A4 | Significant contributor to N-demethylation to DCT |

| CYP2D6 | Minor role in N-demethylation to DCT; involved in the conversion of DCT to DDCT |

Deuteration of drug molecules at sites of metabolic oxidation can lead to a "kinetic isotope effect," where the C-D bond, being stronger than a C-H bond, is cleaved more slowly by metabolic enzymes. This can result in a decreased rate of metabolism and potentially improved metabolic stability of the drug.

For this compound, the deuterium (B1214612) atoms are located on the N-dimethyl groups, which are the primary sites of N-demethylation by CYP2C19 and CYP3A4. Therefore, it is anticipated that this compound would exhibit a slower rate of metabolism to its corresponding deuterated desmethyl and didesmethyl metabolites compared to the non-deuterated form. This increased metabolic stability can be quantified in vitro using liver microsomes and in vivo through pharmacokinetic studies in animal models. Such studies are critical for understanding how isotopic substitution can be used to modulate the pharmacokinetic properties of a drug.

Research on Chemical Stability and Degradation Pathways

The chemical stability of a pharmaceutical compound is a critical parameter that influences its shelf-life and the formation of potentially harmful degradation products. Citalopram Hydrobromide has been shown to be susceptible to degradation under certain stress conditions.

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. While specific studies on this compound are not extensively reported, the degradation profile is expected to be very similar to that of Citalopram Hydrobromide due to the chemical inertness of the deuterium label under these conditions.

Studies on Citalopram Hydrobromide have shown that it is unstable under hydrolytic (acidic and alkaline) and photolytic conditions, while being relatively stable to heat and oxidation in the solid state. scielo.br

Hydrolysis: Under acidic and basic conditions, citalopram can undergo hydrolysis.

Oxidation: While generally stable to oxidation, certain conditions can lead to the formation of N-oxide derivatives.

Photolysis: Exposure to light can induce degradation, leading to the formation of several photoproducts. nih.gov

Forced degradation studies on Citalopram Hydrobromide have identified several degradation products. scielo.brnih.gov These findings provide a strong basis for what to expect from similar studies on this compound. The use of the deuterated analog can aid in the structural elucidation of these degradants, as the deuterium label can provide a clear signature in mass spectrometric analysis.

Table 2: Known Degradation Products of Citalopram

| Degradation Condition | Degradation Product(s) Identified |

| Hydrolytic | Citalopram carboxamide, 3-hydroxycitalopram N-oxide |

| Photolytic | Citalopram N-oxide and other photoproducts |

The presence of pharmaceuticals in the environment is a growing concern. nih.gov Citalopram has been detected in wastewater and surface waters. nih.gov Understanding its environmental fate and degradation is crucial for assessing its ecological impact.

Studies have shown that citalopram is relatively stable in aqueous environments, with degradation being more significant under photolytic conditions, especially in the presence of photosensitizing agents like humic acids. nih.gov The primary photodegradation products identified in environmental simulations are N-desmethylcitalopram (DCIT) and Citalopram N-oxide. nih.gov

This compound serves as an excellent internal standard for environmental monitoring studies, allowing for accurate quantification of citalopram and its metabolites in complex environmental matrices such as water and sediment. Its use helps in tracking the persistence and transformation of citalopram in aquatic ecosystems. Computational studies have also been employed to understand the photodegradation process of citalopram in water. mdpi.com

Environmental Fate and Degradation Studies

Pharmacokinetic and Pharmacodynamic Modeling Research

This compound is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) research. The accurate quantification of drug concentrations in biological samples is the foundation of model development, and deuterated standards provide the necessary precision for these analyses.

Population pharmacokinetic (PopPK) modeling is a statistical method used to understand the variability in drug concentrations among a patient population. frontiersin.org These models are crucial for identifying factors (covariates) that influence a drug's pharmacokinetics and for individualizing dosing regimens. frontiersin.org

Several PopPK models have been developed for citalopram and its metabolites. For instance, a model developed using data from rats described the disposition of citalopram with a 3-compartment model and its primary metabolite, desmethylcitalopram, with a 2-compartment model. nih.gov Another study in Alzheimer's disease patients used a 4-compartment model to describe the pharmacokinetics of both R- and S-citalopram and their metabolites. nih.gov These models have successfully identified significant covariates affecting citalopram clearance, including age, body weight, sex, and CYP2C19 genotype. frontiersin.orgnih.gov The data used to build and validate these complex models rely on analytical methods where this compound is the ideal internal standard, ensuring the accuracy of the concentration measurements that form the basis of the analysis.

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug based on physiological, biochemical, and drug-specific parameters. nih.govmdpi.com PBPK models can predict a drug's behavior in different populations and assess the impact of factors like age, organ function, and genetic polymorphisms. nih.govresearchgate.net

A PBPK model for citalopram was successfully developed and verified by comparing its predictions against observed pharmacokinetic profiles from 26 clinical studies. nih.govresearchgate.net This model accurately predicted the drug's PK parameters and was able to simulate the effects of covariates such as age and genetic variations in CYP2C19 and CYP2D6 enzymes on citalopram exposure. nih.govresearchgate.net The development and validation of such models require extensive clinical data. ovid.com The underlying bioanalytical assays used to generate this data benefit immensely from the use of this compound as an internal standard to ensure the reliability of the measurements used to parameterize and confirm the model.

Citalopram is administered as a racemate, a 50:50 mixture of two mirror-image isomers: S-citalopram (escitalopram) and R-citalopram. nih.govresearchgate.net The pharmacological activity, particularly the inhibition of serotonin reuptake, resides almost entirely in the S-enantiomer. nih.govresearchgate.net Research has shown that the two enantiomers have different pharmacokinetic profiles.

Table 2: Comparison of S- and R-Citalopram Enantiomers This interactive table highlights the key differences between the two enantiomers of Citalopram.

| Feature | S-Citalopram (Escitalopram) | R-Citalopram | Reference |

|---|---|---|---|

| Pharmacological Activity | Primarily responsible for serotonin reuptake inhibition | Weak inhibitor; may counteract the S-enantiomer's effect | nih.govnih.gov |

| Potency | Significantly more potent than the R-enantiomer | Low pharmacological activity | researchgate.netclinpgx.org |

| Clearance | Eliminated faster than the R-enantiomer | Eliminated slower than the S-enantiomer | nih.govclinpgx.org |

| Metabolizing Enzymes | CYP2C19, CYP2D6, CYP3A4 | CYP2C19, CYP2D6, CYP3A4 | clinpgx.orgnih.gov |

Utilization in Drug Discovery and Development Research Tools

The most significant application of this compound is its role as a research tool, specifically as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical assays. kcasbio.com The use of deuterated standards is considered the gold standard in quantitative mass spectrometry. clearsynth.comtexilajournal.com

In drug discovery and development, researchers must accurately measure the concentration of a drug and its metabolites in biological samples (e.g., plasma, urine) to determine its pharmacokinetic profile. LC-MS/MS is the predominant technique for this purpose. The inclusion of a SIL-IS like Citalopram-D6 is critical for several reasons:

Correction for Matrix Effects : Biological samples are complex matrices that can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Because a deuterated standard is chemically identical to the analyte, it experiences the same matrix effects and co-elutes during chromatography, allowing it to normalize the analytical response and correct for these variations. kcasbio.com

Improved Accuracy and Precision : By compensating for variability during sample preparation, extraction, and analysis, SIL-IS significantly improves the accuracy, precision, and robustness of the analytical method. clearsynth.comresearchgate.net

Reliable Quantification : Deuterated standards act as ideal calibration reference points, enabling reliable and reproducible quantitative analysis, which is fundamental for all stages of drug development, from preclinical studies to clinical trials. kcasbio.comclearsynth.com

Role as Certified Reference Materials and Analytical Standards

This compound is widely utilized as a certified reference material (CRM) and analytical standard in a variety of scientific applications, particularly in forensic analysis, clinical toxicology, and pharmaceutical research. lipomed-usa.com As a CRM, it provides a highly pure and well-characterized standard for the accurate identification and quantification of citalopram in biological samples. lipomed-usa.com

The primary application of this compound in this context is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). ntnu.no When analyzing complex biological matrices like plasma, serum, or hair, the extraction process can be variable. By adding a known amount of this compound to the sample at the beginning of the analytical workflow, it experiences the same sample preparation and analysis conditions as the non-labeled citalopram.

Because the deuterated standard is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), the mass spectrometer can distinguish between the two compounds. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. This allows for the correction of variations in extraction efficiency and matrix effects, leading to more accurate and precise quantification of citalopram concentrations in the sample. ntnu.no This is crucial for applications such as therapeutic drug monitoring and toxicological screening. nih.govnih.gov

Below is a table summarizing the typical product information for this compound when supplied as a certified reference material.

| Property | Description |

| Chemical Name | 1-(3-Ditrideuteromethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydro isobenzofuran-5-carbonitrile hydrobromide |

| Molecular Formula | C₂₀H₁₆D₆FN₂O·HBr |

| Molecular Weight | 411.34 g/mol |

| CAS Number | 1190003-26-9 |

| Purity | Typically >98.5% |

| Storage | -20°C |

| Applications | Internal standard for GC/MS and LC/MS, forensic and toxicological analysis, clinical chemistry |

This data is compiled from representative certificates of analysis and product information sheets.

Development of Mass Spectrometry Binding Assays for Ligand-Transporter Interactions (e.g., hDAT, hSERT, hNET)

A significant and advanced application of this compound is in the development and validation of mass spectrometry (MS) binding assays. These assays represent a label-free alternative to traditional radioligand binding assays for studying the interactions between ligands and membrane transporters, such as the human dopamine transporter (hDAT), human serotonin transporter (hSERT), and human norepinephrine transporter (hNET).

MS binding assays directly measure the amount of a non-labeled ligand, such as citalopram, that binds to a target transporter. In these assays, a known concentration of the ligand is incubated with a preparation of the transporter (e.g., cell membranes expressing the transporter). After incubation, the bound ligand is separated from the unbound ligand, typically by rapid filtration. The amount of bound ligand is then quantified using LC-MS/MS.

The high sensitivity and selectivity of LC-MS/MS are critical for the success of these assays. This compound plays an essential role as an internal standard in the quantification step. By adding a known amount of the deuterated standard to the samples after the binding and separation steps, it is possible to accurately determine the concentration of the bound, non-deuterated citalopram. This approach corrects for any variability in the analytical process, ensuring the reliability of the binding data.

Recent research has demonstrated the development of simultaneous, label-free MS binding assays for hDAT, hNET, and hSERT. In these advanced assays, a mixture of selective, non-labeled ligands for each transporter is incubated with the transporter-expressing membranes. The quantification of each bound ligand is achieved through a validated LC-ESI-MS/MS method, which relies on the use of deuterated derivatives of the respective ligands, including (S)-citalopram, as internal standards. This methodology allows for the simultaneous characterization of binding affinities at all three monoamine transporters in a single experiment, a feat that is challenging to accomplish with conventional radioligand binding assays.

The use of this compound in these assays is pivotal for generating high-quality, reproducible data on ligand-transporter interactions. This information is invaluable for the discovery and development of new drugs targeting these important transporters.

Below is a table outlining the key research findings related to the application of deuterated citalopram in MS binding assays.

| Research Finding | Significance |

| Development of a validated LC-ESI-MS/MS method for the quantification of (S)-citalopram. | Enables accurate measurement of the ligand in binding assays. |

| Use of deuterated (S)-citalopram as an internal standard. | Corrects for analytical variability, ensuring robust and reliable quantification. |

| Successful implementation in filtration-based MS binding assays for hSERT. | Demonstrates the feasibility of this approach for studying ligand-transporter interactions. |

| Determination of binding affinities for (S)-citalopram towards hSERT that are in good accordance with literature values from radioligand assays. | Validates the MS binding assay as a reliable alternative to traditional methods. |

| Application in simultaneous multiple MS binding assays for hDAT, hNET, and hSERT. | Allows for higher throughput screening and comparative analysis of ligand selectivity across different transporters. |

Conclusion and Future Perspectives in Citalopram D6 Hydrobromide Research

Current Impact on Advancing Pharmaceutical Analysis and Research

Citalopram-D6 Hydrobromide has established itself as a critical internal standard for the quantitative analysis of citalopram (B1669093) in various biological matrices. lipomed-usa.comsigmaaldrich.comcerilliant.com Its primary impact lies in its ability to enhance the accuracy and precision of analytical methods, particularly those employing mass spectrometry. clearsynth.com

Deuterated internal standards, like this compound, are invaluable in quantitative analysis because they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, yet are distinguishable by their mass. clearsynth.com This allows them to co-elute with the analyte of interest and experience similar effects from the sample matrix, such as ion suppression or enhancement in mass spectrometry. clearsynth.com By adding a known quantity of this compound to a sample, researchers can accurately determine the concentration of citalopram by comparing the instrumental response of the analyte to that of the internal standard. clearsynth.com This compensates for variations in sample preparation, injection volume, and instrument response. musechem.com

Research findings have consistently demonstrated the utility of this compound in various analytical applications:

Therapeutic Drug Monitoring (TDM): In clinical settings, it is used to precisely measure citalopram levels in patient samples, such as serum or plasma, ensuring therapeutic efficacy while minimizing potential toxicity. cerilliant.com

Pharmacokinetic Studies: The compound is essential for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of citalopram in preclinical and clinical studies. musechem.comresearchgate.net

Forensic Toxicology: this compound is employed in forensic analysis to quantify citalopram in postmortem blood and tissue samples, aiding in toxicological investigations. cerilliant.comnih.govoup.com A study on multi-drug and metabolite quantification in postmortem blood utilized analyte-matched deuterated internal standards, including for citalopram, with high-resolution mass spectrometry. nih.gov

Brain Tissue Analysis: Research has utilized Citalopram-d6 to determine the brain-to-blood concentration ratio of citalopram, providing insights into its distribution in the central nervous system. oup.com

The use of this compound as a certified reference material ensures the reliability and comparability of results across different laboratories and studies. lipomed-usa.comsigmaaldrich.com

Emerging Methodologies and Expanding Research Applications

The application of this compound is expanding beyond conventional liquid chromatography-mass spectrometry (LC-MS) techniques. Emerging methodologies are leveraging its properties for more sophisticated analytical challenges.

One notable advancement is its use in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) . A 2020 study detailed a quantitative MALDI-MSI protocol for mapping the distribution of citalopram in mouse brain tissue, using Citalopram-d6 as an internal standard. acs.org This technique allows for the visualization and quantification of drug distribution within specific anatomical regions, offering a deeper understanding of its pharmacological action. acs.org

Furthermore, the enantioselective analysis of citalopram is a significant area of research, as the S-enantiomer (escitalopram) is primarily responsible for the antidepressant effect. researchgate.netdiva-portal.org A study on the enantiomeric separation and quantification of citalopram in serum by ultra-high performance supercritical fluid chromatography-tandem mass spectrometry highlighted the importance of using a racemic deuterated internal standard to accurately correct for matrix effects for each enantiomer. ntnu.no

The development of novel analytical platforms, such as advanced potentiometric sensors for at-home monitoring of drug levels, could in the future incorporate deuterated standards during the validation and calibration phases to ensure accuracy against gold-standard mass spectrometric methods. nih.gov

Challenges and Opportunities in Deuterated Compound Research for Scientific Advancement

Despite the clear advantages, the use and development of deuterated compounds like this compound are not without challenges. The synthesis of deuterated molecules can be complex and costly. neulandlabs.com The Girdler sulfide (B99878) process, a common method for deuterium (B1214612) enrichment, is energy-intensive and involves hazardous materials. neulandlabs.com Ensuring high isotopic purity and site-selective deuteration are also significant synthetic hurdles that require specialized expertise and analytical verification. neulandlabs.combeilstein-journals.org

Another consideration is the deuterium kinetic isotope effect (DKIE), where the stronger carbon-deuterium bond can slow down metabolic processes. nih.gov While this is the basis for developing deuterated drugs with improved pharmacokinetic profiles, it can also mean that a deuterated internal standard may not behave identically to the analyte in all biological systems, a factor that must be carefully evaluated during method validation. nih.gov

However, these challenges are outweighed by the immense opportunities that deuterated compounds present for scientific advancement. The growing interest in "heavy drugs" or deuterated active pharmaceutical ingredients (APIs) is a major driver of innovation in this field. neulandlabs.comacs.org By strategically replacing hydrogen with deuterium at sites of metabolism, it is possible to create drugs with improved metabolic stability, reduced formation of toxic metabolites, and enhanced therapeutic profiles. nih.govacs.org

This burgeoning area of drug discovery will necessitate a greater supply and variety of deuterated compounds, not only as potential therapeutics but also as essential tools for research and development. The expertise gained from the synthesis and application of compounds like this compound will be invaluable in this endeavor. Future research may focus on developing more efficient and cost-effective methods for deuteration and exploring the full potential of isotopic labeling in understanding drug mechanisms and improving therapeutic outcomes. neulandlabs.comnih.gov

Q & A

Q. What is the role of Citalopram-D₆ Hydrobromide as an internal standard in LC-MS/MS quantification of psychoactive drugs?

Citalopram-D₆ Hydrobromide serves as a deuterated internal standard to improve precision in mass spectrometry by compensating for matrix effects and ion suppression. Its use is critical in neurochemical analyses, particularly for post-mortem blood samples, where deuterated analogs minimize interference from endogenous compounds. Methodological optimization includes matching retention times with the analyte (e.g., non-deuterated citalopram) and verifying isotopic purity (>98%) via USP impurity profiling protocols .

Q. How should researchers prepare sensitivity solutions for quantifying impurities in Citalopram-D₆ Hydrobromide?

Per USP guidelines, prepare a sensitivity solution by diluting 5.0 mL of a working standard solution (e.g., 0.625 mg/mL) with a diluent (e.g., methanol:buffer) to 50 mL, achieving 0.0625 mg/mL. This solution is used to validate the limit of detection (LOD) for unspecified impurities, ensuring chromatographic peaks are distinguishable from baseline noise .

Q. What chromatographic conditions are recommended for separating Citalopram-D₆ Hydrobromide from related compounds?

Use a YMC Basic column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and phosphate buffer (pH 2.5) in gradient mode. Typical retention times are ~28 minutes for citalopram and ~25 minutes for citalopram-related compound D. System suitability requires a resolution ≥2.0 between peaks and tailing factors ≤2.0 .

Q. How is the purity of Citalopram-D₆ Hydrobromide validated under USP standards?

Purity is assessed via:

- UV-Vis spectroscopy : Absorbance ≤0.040 at 410 nm for a 2.5% w/v solution in ethanol.

- HPLC : Total impurities ≤2.0%, with individual unspecified impurities ≤0.1%.

- Water content : ≤1.0% via Karl Fischer titration .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for solid-state forms of Citalopram-D₆ Hydrobromide?

Polymorphic stability studies should employ:

- Dynamic vapor sorption (DVS) to assess hygroscopicity.

- Powder X-ray diffraction (PXRD) to monitor phase transitions under stress conditions (40°C/75% RH). Discrepancies in degradation rates between studies may arise from crystallization solvents (e.g., ethanol vs. acetone) or annealing protocols. Cross-validate findings using USP reference standards and controlled humidity chambers .

Q. What methodological adjustments are needed to optimize Citalopram-D₆ Hydrobromide for cross-species neuropharmacological studies?

To avoid cross-reactivity in non-human models:

Q. How do researchers validate column performance for high-throughput quantification of Citalopram-D₆ Hydrobromide?

Use a system suitability test (SST) solution containing:

- USP Citalopram Hydrobromide RS (1.0 mg/mL).

- USP Citalopram Related Compound D RS (0.01 mg/mL). Inject 20 µL and verify:

- Theoretical plates : ≥2000.

- Tailing factor : ≤2.0.

- Resolution : ≥5.0 between citalopram and related compound D .

Q. What strategies mitigate interference from bromide counterions in Citalopram-D₆ Hydrobromide assays?

- Replace silver nitrate titration with ion chromatography for bromide quantification.

- Use a dodecyltrimethylammonium bromide mobile phase additive to suppress anion interference in reverse-phase HPLC .

Methodological Tables

Table 1. Chromatographic Conditions for Impurity Profiling (USP)

| Parameter | Specification | Reference |

|---|---|---|

| Column | YMC Basic, 250 × 4.6 mm, 5 µm | |

| Mobile Phase | Acetonitrile:Phosphate buffer (pH 2.5) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV 240 nm |

Table 2. Acceptable Limits for USP Compliance

| Test | Requirement | Reference |

|---|---|---|

| Total Impurities | ≤2.0% | |

| Unspecified Impurities | ≤0.1% | |

| Water Content | ≤1.0% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.